BenchChemオンラインストアへようこそ!

methyl 2-(1H-pyrazol-1-yl)propanoate

Medicinal Chemistry ADME Optimization Building Block Selection

Methyl 2-(1H-pyrazol-1-yl)propanoate (CAS 100554-34-5, C₇H₁₀N₂O₂, MW 154.17) is a small-molecule heterocyclic building block that combines a 1H-pyrazole ring with a methyl propanoate ester side chain. This structural arrangement positions it as a key intermediate in the synthesis of pyrazole-containing pharmacophores, particularly those targeting kinase inhibition and fungicidal carboxamide scaffolds.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
CAS No. 100554-34-5
Cat. No. B3022622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-(1H-pyrazol-1-yl)propanoate
CAS100554-34-5
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCC(C(=O)OC)N1C=CC=N1
InChIInChI=1S/C7H10N2O2/c1-6(7(10)11-2)9-5-3-4-8-9/h3-6H,1-2H3
InChIKeyVHMXKYNLPIQAGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(1H-pyrazol-1-yl)propanoate (CAS 100554-34-5): A Core Pyrazole Building Block for Kinase Inhibitor and Agrochemical Synthesis


Methyl 2-(1H-pyrazol-1-yl)propanoate (CAS 100554-34-5, C₇H₁₀N₂O₂, MW 154.17) is a small-molecule heterocyclic building block that combines a 1H-pyrazole ring with a methyl propanoate ester side chain. This structural arrangement positions it as a key intermediate in the synthesis of pyrazole-containing pharmacophores, particularly those targeting kinase inhibition and fungicidal carboxamide scaffolds . The compound is canonically characterized by its methyl ester group, which serves as a versatile handle for further functionalization, and its unsubstituted pyrazole core, which retains the capacity for regioselective derivatization in cyclocondensation and cross-coupling reactions .

Why Unverified Pyrazole Propanoate Analogs Cannot Substitute for Methyl 2-(1H-pyrazol-1-yl)propanoate (CAS 100554-34-5) in Synthesis-Focused Research Pipelines


Generic substitution of methyl 2-(1H-pyrazol-1-yl)propanoate with other pyrazole-alkanoate esters is scientifically unsound due to the compound's specific physicochemical and stereoelectronic profile, which directly governs its performance as a synthetic intermediate. The methyl ester group confers a measured LogP of approximately 0.7 and a topological polar surface area of 44.1 Ų, parameters that critically influence solubility, membrane permeability, and downstream pharmacokinetic properties of final drug candidates . Altering the ester moiety—for example, to an ethyl or tert-butyl ester—significantly shifts both LogP and steric bulk, thereby altering reactivity in nucleophilic acyl substitutions and the conformational landscape of the final target molecule. Furthermore, the compound bears a stereocenter at the α-carbon to the ester, a feature absent in simpler pyrazole acetates, which introduces the capacity for enantioselective synthesis and chiral resolution—a crucial determinant in medicinal chemistry programs pursuing stereochemically pure drug candidates .

Quantitative Evidence Guide: Methyl 2-(1H-pyrazol-1-yl)propanoate (CAS 100554-34-5) vs. Structurally Similar Pyrazole Intermediates


Physicochemical Differentiation: Lipophilicity and Polar Surface Area of Methyl 2-(1H-pyrazol-1-yl)propanoate vs. Ethyl and tert-Butyl Ester Analogs

Methyl 2-(1H-pyrazol-1-yl)propanoate exhibits a calculated LogP (XLogP3) of 0.7 and a topological polar surface area (TPSA) of 44.1 Ų, as determined by canonical computational methods and reported in vendor datasheets . In contrast, the corresponding ethyl ester analog (ethyl 2-(1H-pyrazol-1-yl)propanoate) is predicted to have a higher LogP (approximately 1.2–1.3) and a larger TPSA (approximately 44.1–52.6 Ų, depending on the computational method) due to the additional methylene unit. The tert-butyl ester variant would further increase LogP to >1.5 and significantly increase steric bulk, reducing synthetic accessibility and altering the compound's solubility profile in aqueous reaction media .

Medicinal Chemistry ADME Optimization Building Block Selection

Structural Differentiation: Stereocenter Presence in Methyl 2-(1H-pyrazol-1-yl)propanoate vs. Achiral Pyrazole Acetates

Methyl 2-(1H-pyrazol-1-yl)propanoate possesses an undefined atom stereocenter at the α-carbon (C2) of the propanoate chain, a structural feature explicitly noted in vendor technical datasheets . This stereocenter is absent in simpler pyrazole-acetate analogs such as methyl 2-(1H-pyrazol-1-yl)acetate (CAS 142890-12-8), which lacks the methyl substituent at the α-position and is therefore achiral. The presence of this chiral center introduces the possibility of stereoselective synthesis and the generation of enantiomerically pure compounds, a critical parameter in drug discovery programs targeting chiral biological receptors .

Chiral Synthesis Stereochemistry Medicinal Chemistry

Biological Potential of Pyrazole Propanoate Scaffold: Kinase Inhibition Potency of Structurally Related Pyrazole Compound vs. Other Kinase Inhibitors

A pyrazole compound structurally related to the methyl 2-(1H-pyrazol-1-yl)propanoate scaffold, designated 'compound 1' in the primary literature, was evaluated as a ROS1 tyrosine kinase inhibitor. This compound demonstrated an IC₅₀ value of 199 nM against ROS1 kinase in a 10-dose concentration-response assay [1]. At a single 10 μM concentration, it achieved 94% inhibition of ROS1 enzymatic activity while inhibiting all other 44 kinases tested by less than 30%, indicating a promising selectivity profile. While direct data for methyl 2-(1H-pyrazol-1-yl)propanoate itself are not available, this class-level evidence establishes the pyrazole-propanoate core as a viable scaffold for developing potent and selective kinase inhibitors, a key area of pharmaceutical research .

Kinase Inhibition ROS1 Anticancer

Synthetic Versatility: Methyl 2-(1H-pyrazol-1-yl)propanoate as a Cyclocondensation Substrate vs. Non-Ester Pyrazoles

Methyl 2-(1H-pyrazol-1-yl)propanoate is explicitly cited as a substrate for cyclocondensation reactions used to generate more complex heterocyclic systems targeted for biological evaluation . The presence of the α-methylene group adjacent to the ester carbonyl, combined with the nucleophilic pyrazole ring, enables this compound to participate in base-catalyzed cyclocondensations that are not accessible to simple pyrazoles lacking the ester functionality. In a comprehensive review of active methylene compounds for bioactive pyrazole synthesis, methyl 2-(1H-pyrazol-1-yl)propanoate-type structures were identified as key intermediates for constructing pyrazolopyrimidines and related fused heterocycles of pharmaceutical importance [1].

Organic Synthesis Cyclocondensation Heterocyclic Chemistry

Optimal Research and Industrial Deployment Scenarios for Methyl 2-(1H-pyrazol-1-yl)propanoate (CAS 100554-34-5)


Medicinal Chemistry: Synthesis of Chiral Kinase Inhibitor Lead Compounds

Given the compound's chiral stereocenter and its structural relationship to a known ROS1 inhibitor scaffold (IC₅₀ = 199 nM), methyl 2-(1H-pyrazol-1-yl)propanoate is optimally deployed as a starting material in medicinal chemistry programs aimed at developing enantioselective kinase inhibitors for oncology applications. The stereocenter allows for the generation of enantiomerically pure derivatives, which is critical for optimizing target selectivity and minimizing off-target effects [1].

Agrochemical Development: Synthesis of Fungicidal Pyrazole Carboxamides

The compound serves as a key building block in the synthesis of fungicidal carboxamide derivatives. Its ester functionality provides a convenient handle for amide bond formation with various amines, enabling the rapid generation of pyrazole-carboxamide libraries for screening against agricultural fungal pathogens .

Process Chemistry: Optimized ADME Properties for Lead Optimization

With a calculated LogP of 0.7, methyl 2-(1H-pyrazol-1-yl)propanoate offers a favorable lipophilicity profile that aligns with drug-like ADME parameters. This makes it a preferred building block over higher alkyl esters (ethyl, tert-butyl) in early-stage lead optimization, where aqueous solubility and metabolic stability are critical factors .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for methyl 2-(1H-pyrazol-1-yl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.